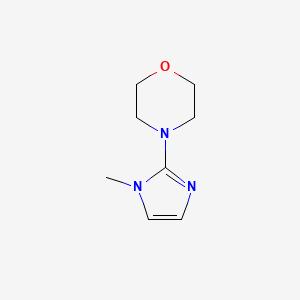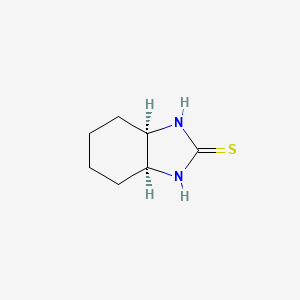
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone is a heterocyclic compound that combines a pyridine ring with a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone typically involves the reaction of 2,6-dimethylpyridine with 1-methyl-1H-1,2,3-triazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone is used as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are useful in catalysis and material science .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development .
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or mechanical strength .
Mécanisme D'action
The mechanism of action of (2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a different triazole isomer.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: Contains two triazole rings instead of one.
Uniqueness
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone is unique due to its specific combination of a pyridine ring with a 1,2,3-triazole moiety. This unique structure allows for distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H12N4O |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
(2,6-dimethylpyridin-3-yl)-(3-methyltriazol-4-yl)methanone |
InChI |
InChI=1S/C11H12N4O/c1-7-4-5-9(8(2)13-7)11(16)10-6-12-14-15(10)3/h4-6H,1-3H3 |
Clé InChI |
AYWBGFPECYRXOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C(=O)C2=CN=NN2C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N,N-dimethylthieno[3,4-d]pyrimidin-4-amine](/img/structure/B8586106.png)












